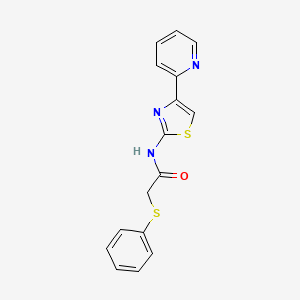

2-(phenylthio)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du WAY-639621 implique généralement la réaction du 2-chloro-N-(4-(2-pyridinyl)-2-thiazolyl)acétamide avec le thiophénol. La réaction est réalisée en présence d'une base telle que le carbonate de potassium dans un solvant approprié comme le diméthylformamide. Le mélange réactionnel est chauffé pour faciliter la substitution de l'atome de chlore par le groupe phénylthio, conduisant à la formation du WAY-639621 .

Méthodes de production industrielle : La production industrielle du WAY-639621 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et l'extensibilité du processus de production.

Analyse Des Réactions Chimiques

Types de réactions : Le WAY-639621 subit diverses réactions chimiques, notamment :

Oxydation : Le groupe phénylthio peut être oxydé pour former des sulfoxydes ou des sulfones dans des conditions appropriées.

Réduction : Le composé peut être réduit pour modifier la partie thiazolyl-pyridinyl.

Substitution : Le groupe acétamide peut participer à des réactions de substitution nucléophile.

Réactifs et conditions courants :

Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque peuvent être utilisés pour les réactions d'oxydation.

Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment utilisés.

Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés dans des réactions de substitution.

Principaux produits formés :

Oxydation : Sulfoxydes et sulfones.

Réduction : Dérivés thiazolyl-pyridinyl modifiés.

Substitution : Divers acétamides substitués selon le nucléophile utilisé.

Applications De Recherche Scientifique

-

Anticancer Potential

- Recent studies indicate that compounds similar to 2-(phenylthio)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide may inhibit cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle. Inhibitors of CDKs have been identified as promising candidates for cancer therapy due to their role in controlling cell proliferation and survival .

- Experimental data show that derivatives of thiazole-pyrimidine compounds exhibit significant cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

-

Antimicrobial Activity

- The compound has shown potential as an antimicrobial agent. Research indicates that thiazole derivatives can exhibit antibacterial and antifungal properties, making them suitable candidates for developing new antimicrobial therapies .

- The structure–activity relationship (SAR) studies suggest that modifications in the phenyl and thiazole groups can enhance antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

- Neuroprotective Effects

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the thiazole ring through condensation reactions.

- Introduction of the phenylthio group via electrophilic substitution.

- Acetamide formation through acylation reactions.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Activity

In a study involving acute myeloid leukemia cell lines, this compound demonstrated potent inhibition of CDK4 and CDK6, leading to reduced cell viability and increased apoptosis rates. The compound was tested at various concentrations, showing a dose-dependent response .

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial activity of thiazole derivatives against common bacterial strains. The results indicated that modifications in the substituent groups significantly affected the antimicrobial potency, with some derivatives outperforming established antibiotics .

Mécanisme D'action

The mechanism of action of WAY-639621 involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparaison Avec Des Composés Similaires

2-(Phenylthio)-N-[4-(2-pyridinyl)-2-thiazolyl]acetamide analogs: These compounds share a similar core structure but differ in the substituents attached to the phenylthio or thiazolyl-pyridinyl moieties.

Thiazolyl-pyridinyl derivatives: Compounds with variations in the thiazole or pyridine rings.

Uniqueness: WAY-639621 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Activité Biologique

2-(Phenylthio)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide (CAS No. 794582-71-1) is a compound that has attracted attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various biological targets, and relevant research findings.

- Molecular Formula : C₁₆H₁₃N₃OS₂

- Molecular Weight : 327.42 g/mol

- Structure : The compound features a thiazole ring connected to a pyridine moiety, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

- Protein Kinases : It has been noted for inhibiting cell proliferation by targeting cyclin-dependent kinases (CDK4 and CDK6), which are crucial in cell cycle regulation .

- Antifungal Activity : Preliminary studies indicate that compounds with similar thiazole structures can inhibit ergosterol synthesis in fungi, suggesting potential antifungal properties .

Anticancer Activity

Research has demonstrated that derivatives of thiazole compounds exhibit significant anticancer effects. For instance:

- A study evaluated the anticancer activity of various thiazole derivatives against A549 (lung cancer) and C6 (glioma) cell lines using MTT assays and caspase activation methods. Compounds demonstrated the ability to induce apoptosis in tumor cells .

Antifungal Activity

The compound's structure suggests potential antifungal properties:

- In vitro studies have shown that related thiazole compounds can inhibit the growth of Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole .

Research Findings Table

| Study Focus | Biological Target | Methodology | Key Findings |

|---|---|---|---|

| Anticancer | A549 and C6 cell lines | MTT assay, caspase activation | Induced apoptosis; significant cytotoxicity |

| Antifungal | Candida albicans, C. parapsilosis | EUCAST protocol | MIC values comparable to ketoconazole |

| Protein Kinase Inhibition | CDK4/CDK6 | Cell proliferation assays | Inhibition of cell cycle progression |

Case Studies

- Anticancer Efficacy : In a study involving various thiazole derivatives, compounds similar to this compound were shown to significantly reduce cell viability in cancer cell lines through apoptosis induction mechanisms .

- Antifungal Mechanism : Research indicated that certain thiazole derivatives inhibited ergosterol synthesis by targeting the CYP51 enzyme, a crucial component in fungal cell membrane formation .

Propriétés

IUPAC Name |

2-phenylsulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS2/c20-15(11-21-12-6-2-1-3-7-12)19-16-18-14(10-22-16)13-8-4-5-9-17-13/h1-10H,11H2,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEKFKURUDDXFPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.